4-Isobutyl-3-isopentyl-1h-pyrazol-5-amine

Lipophilicity ADME Blood-Brain Barrier Permeability

Generic pyrazole scaffolds fail to deliver the lipophilicity and steric bulk required for CNS and hydrophobic-target programs. 4-Isobutyl-3-isopentyl-1H-pyrazol-5-amine addresses this gap with a unique 3-isopentyl/4-isobutyl substitution pattern: - Calculated LogP 3.24, optimal for blood-brain barrier penetration. - Branched alkyl chains confer metabolic stability advantage over linear analogs. - Versatile 5-amine handle for amide coupling and reductive amination library synthesis. Supplied with 98% purity and available from stock with global ambient shipment.

Molecular Formula C12H23N3
Molecular Weight 209.33 g/mol
Cat. No. B13538079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutyl-3-isopentyl-1h-pyrazol-5-amine
Molecular FormulaC12H23N3
Molecular Weight209.33 g/mol
Structural Identifiers
SMILESCC(C)CCC1=C(C(=NN1)N)CC(C)C
InChIInChI=1S/C12H23N3/c1-8(2)5-6-11-10(7-9(3)4)12(13)15-14-11/h8-9H,5-7H2,1-4H3,(H3,13,14,15)
InChIKeyDNKLYVZNZGWWQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isobutyl-3-isopentyl-1H-pyrazol-5-amine Overview


4-Isobutyl-3-isopentyl-1H-pyrazol-5-amine (CAS 1325184-03-9) is a substituted aminopyrazole derivative classified as a member of the pyrazole class of heterocyclic compounds. Its structure features a 1H-pyrazol-5-amine core with an isobutyl group at the 4-position and an isopentyl group at the 3-position . With a molecular weight of 209.33 g/mol, this compound represents a relatively lipophilic small molecule (calculated LogP of approximately 3.24) that is commonly utilized as a versatile synthetic intermediate and screening compound in medicinal chemistry research .

Workflow Medicinal chemistry synthesis & screening
Selection Asymmetric 3‑isopentyl, 4‑isobutyl aminopyrazole
Use Context Lipophilic probe / CNS-permeability scaffold research

Why 4-Isobutyl-3-isopentyl-1H-pyrazol-5-amine Is Irreplaceable


Despite the prevalence of simple aminopyrazole scaffolds, generic substitution of 4-isobutyl-3-isopentyl-1H-pyrazol-5-amine with more common or less-substituted analogs is scientifically unsound. The unique combination of two branched alkyl chains at the 3- and 4-positions dictates a distinct physicochemical profile, particularly in terms of lipophilicity and steric bulk, that directly influences molecular recognition, membrane permeability, and metabolic stability [1]. While structurally related compounds like 1-isopentyl-1H-pyrazol-5-amine (LogP ~1.5) or 3,4-diisobutyl-1H-pyrazol-5-amine (LogP ~2.79) may appear similar, they possess significantly different partition coefficients and, by inference, divergent ADME properties . Therefore, for applications requiring a specific balance of hydrophobicity and target engagement, this precise substitution pattern is non-interchangeable.

Property
This Compound
Common Analog
Interchangeability Risk
Lipophilicity context
Higher lipophilicity from dual branched chains
1‑isopentyl analog shows markedly lower partition coefficient
Membrane permeability profile may shift
Steric shielding
Branched isopentyl group provides steric bulk
Linear n‑pentyl analog lacks equivalent hindrance
Metabolic stability context may not transfer
Substitution pattern
Asymmetric 3‑isopentyl, 4‑isobutyl arrangement
Symmetric 3,4‑diisobutyl or N1‑isopentyl analogs
SAR and target‑engagement profiles may differ

4-Isobutyl-3-isopentyl-1H-pyrazol-5-amine vs. Closest Analogs


Lipophilicity-Driven Membrane Permeability

4-Isobutyl-3-isopentyl-1H-pyrazol-5-amine exhibits a calculated LogP value of 3.235, which is significantly higher than that of the less-substituted analog 1-isopentyl-1H-pyrazol-5-amine (LogP = 1.5114) and the symmetrically substituted 3,4-diisobutyl-1H-pyrazol-5-amine (LogP = 2.791) . This increased lipophilicity, driven by the cumulative effect of its two branched alkyl chains, suggests a higher propensity for passive diffusion across lipid bilayers, including the blood-brain barrier .

Lipophilicity Comparison
Data to verify
Calculated LogP 3.235 vs. 1.5114 (1‑isopentyl analog) and 2.791 (3,4‑diisobutyl analog); +1.724 and +0.444 difference
Supports membrane permeability profiling
In silico calculation; experimental validation absent
Lipophilicity ADME Blood-Brain Barrier Permeability Medicinal Chemistry

Steric Shielding and Metabolic Stability

The presence of branched alkyl groups, such as isobutyl and isopentyl, is known to sterically hinder the metabolic degradation of molecules by cytochrome P450 enzymes and other metabolic pathways [1]. While direct microsomal stability data for this specific compound is not publicly available, class-level inference strongly suggests that 4-isobutyl-3-isopentyl-1H-pyrazol-5-amine would exhibit enhanced metabolic stability compared to its linear alkyl chain or less sterically hindered analogs, such as 4-isobutyl-3-pentyl-1H-pyrazol-5-amine .

Metabolic Stability Context
Class-level inference
Branched isopentyl group inferred to sterically hinder CYP metabolism; no direct microsomal data available
Supports metabolic stability interpretation context
Class‑level SAR inference; compound‑specific data required
Metabolic Stability ADME Drug Metabolism Pharmacokinetics

Unique Substitution Pattern Differentiation

The specific 3-isopentyl, 4-isobutyl substitution pattern of this compound is distinct from many commercially available aminopyrazoles. It is not a symmetrical 3,4-dialkyl substitution (e.g., 3,4-diisobutyl-1H-pyrazol-5-amine) and does not feature an N-alkyl group (e.g., 1-isopentyl-1H-pyrazol-5-amine) . This unique arrangement of two different, branched alkyl chains creates a defined and potentially chiral-like environment around the pyrazole core, which can lead to distinct and non-predictable interactions with biological targets compared to more symmetric or N-substituted derivatives [1].

Structural Identity
Specification review
Unique asymmetric 3‑isopentyl, 4‑isobutyl substitution on 1H‑pyrazol‑5‑amine core; no N‑alkyl or symmetric dialkyl pattern
Enables distinct SAR exploration
Differentiation from common aminopyrazole analogs
Structure-Activity Relationship SAR Scaffold Hopping Chemical Biology

4-Isobutyl-3-isopentyl-1H-pyrazol-5-amine Applications


CNS-Penetrant Lead Optimization Programs

The enhanced lipophilicity of 4-isobutyl-3-isopentyl-1H-pyrazol-5-amine (LogP 3.235) makes it a strong candidate for central nervous system (CNS) drug discovery programs. Its calculated partition coefficient falls within the optimal range for blood-brain barrier penetration, making it a suitable scaffold for developing novel therapeutics targeting neurological or psychiatric conditions. Procurement of this specific analog, rather than less lipophilic alternatives, is justified when passive CNS permeability is a project requirement .

SAR Studies on Alkyl-Branched Pyrazoles

This compound's unique and asymmetric substitution pattern (3-isopentyl, 4-isobutyl) provides a valuable data point in SAR campaigns aimed at understanding the impact of alkyl chain branching on target affinity, selectivity, and ADME properties. It serves as a direct comparator to linear alkyl, symmetric dialkyl, and N-alkylated analogs, enabling medicinal chemists to map the steric and lipophilic requirements of a biological target with greater precision [1].

Phenotypic Screening Library Synthesis

As a versatile aminopyrazole building block, 4-isobutyl-3-isopentyl-1H-pyrazol-5-amine can be readily elaborated through reactions at the 5-amine group (e.g., amide coupling, reductive amination) to generate focused libraries of novel chemical entities. Its inherent lipophilic and steric properties can be leveraged to create screening decks biased toward exploring hydrophobic target binding sites or achieving favorable cellular permeability, adding valuable chemical diversity to high-throughput screening collections .

Application
Selection Property
Validation Focus
CNS permeability lead optimization research
Branch‑chain lipophilicity profile
Blood‑brain barrier passive permeability assay review
Alkyl‑branch SAR studies
Unique asymmetric substitution pattern
Target affinity and selectivity mapping
Screening library diversification
Aminopyrazole building block with steric bulk
Cellular permeability and hit confirmation
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